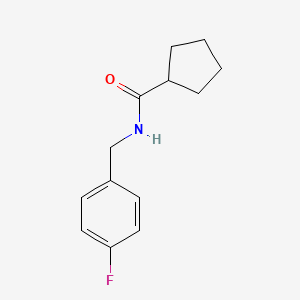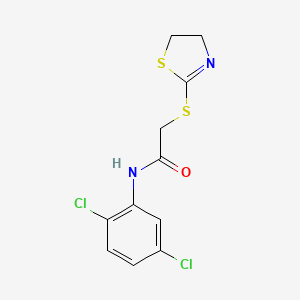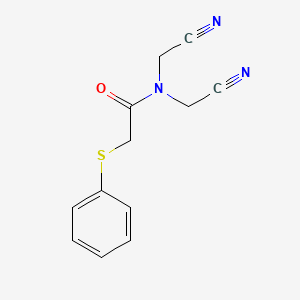
N-(4-fluorobenzyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)cyclopentanecarboxamide, also known as ABP-786, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABP-786 is a selective agonist of the nociceptin/orphanin FQ peptide receptor (NOP), which is a G protein-coupled receptor that is widely expressed in the central nervous system. The NOP receptor has been implicated in various physiological and pathological processes, including pain perception, stress response, anxiety, depression, and addiction.
Scientific Research Applications
N-(4-fluorobenzyl)cyclopentanecarboxamide has been extensively studied in various preclinical models to investigate its potential therapeutic applications. One of the main areas of research is pain management, as the NOP receptor has been shown to play a role in modulating pain perception. N-(4-fluorobenzyl)cyclopentanecarboxamide has been found to be effective in reducing pain in various animal models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. In addition, N-(4-fluorobenzyl)cyclopentanecarboxamide has also been investigated for its potential use in treating anxiety, depression, and addiction, as the NOP receptor has been implicated in these disorders.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)cyclopentanecarboxamide involves its selective activation of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is coupled to various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. Activation of the NOP receptor by N-(4-fluorobenzyl)cyclopentanecarboxamide leads to the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in pain perception, stress response, and mood regulation.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In preclinical studies, N-(4-fluorobenzyl)cyclopentanecarboxamide has been found to reduce pain perception, anxiety, and depression-like behaviors, and to enhance stress resilience. N-(4-fluorobenzyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in various neurological disorders.
Advantages and Limitations for Lab Experiments
N-(4-fluorobenzyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the NOP receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, N-(4-fluorobenzyl)cyclopentanecarboxamide also has some limitations, including its relatively low aqueous solubility, which may limit its use in certain experimental settings. In addition, the lack of a well-characterized NOP receptor antagonist may limit the interpretation of some experimental results.
Future Directions
There are several future directions for research on N-(4-fluorobenzyl)cyclopentanecarboxamide, including the development of more potent and selective NOP receptor agonists and antagonists, the investigation of the role of the NOP receptor in various neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of N-(4-fluorobenzyl)cyclopentanecarboxamide in humans. In addition, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-(4-fluorobenzyl)cyclopentanecarboxamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, N-(4-fluorobenzyl)cyclopentanecarboxamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in pain management, anxiety, depression, and addiction. The synthesis of N-(4-fluorobenzyl)cyclopentanecarboxamide involves several steps, and the compound has several advantages and limitations for lab experiments. Further research is needed to fully understand the mechanism of action and the potential therapeutic applications of N-(4-fluorobenzyl)cyclopentanecarboxamide in humans.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)cyclopentanecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-fluorobenzylamine, which is then reacted with cyclopentanecarboxylic acid to form the corresponding amide. The amide is then subjected to a series of chemical transformations, including reduction, cyclization, and deprotection, to yield the final product N-(4-fluorobenzyl)cyclopentanecarboxamide. The overall yield of the synthesis is around 30%, and the purity of the compound can be achieved by using various purification methods, such as column chromatography and recrystallization.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-7-5-10(6-8-12)9-15-13(16)11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYKLUDTWHLWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5756729.png)




![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)


![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)

![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)
